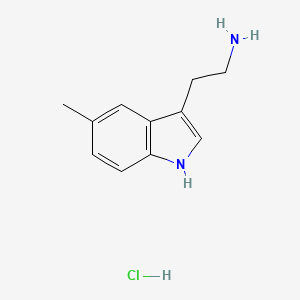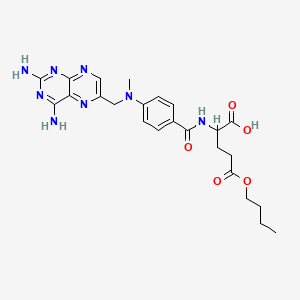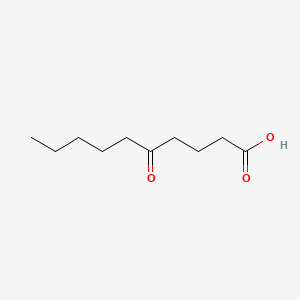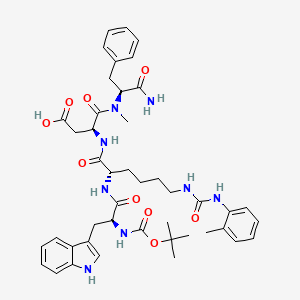
A-71623
描述
A-71623 是一种强效且选择性的胆囊收缩素 A 受体 (CCK-A 受体) 激动剂。 它是一种合成肽类化合物,以其对 CCK-A 受体的高亲和力和选择性而闻名,在豚鼠胰腺中其 IC50 值为 3.7 纳摩尔 。 该化合物因其在中枢或外周给药后抑制食物摄入的能力而被广泛研究 .
科学研究应用
A-71623 具有广泛的科学研究应用,包括:
化学: 用作工具化合物,以研究 CCK-A 受体激动剂的构效关系。
生物学: 研究其在动物模型中调节食物摄入和体重的作用。
作用机制
A-71623 通过选择性结合并激活 CCK-A 受体来发挥作用。该受体主要存在于胃肠道和中枢神经系统中。激活后,this compound 模仿天然配体胆囊收缩素的作用,从而导致:
- 通过向大脑发出饱腹感信号来抑制食物摄入。
- 调节胃肠道动力和酶分泌。
- 调节神经内分泌功能 .
类似化合物:
A-70874: 另一种选择性 CCK-A 受体激动剂,具有类似的特性,但效力和选择性不同。
CCK-4: 胆囊收缩素的肽片段,用于研究焦虑症和惊恐症。
This compound 的独特性: this compound 由于其对 CCK-A 受体的高选择性而脱颖而出,其对 CCK-B 受体的选择性差异为 1200 倍 。这使得它成为研究 CCK-A 受体激活的特定效应而不会受到 CCK-B 受体活性的干扰的宝贵工具。
生化分析
Biochemical Properties
A-71623 interacts with the cholecystokinin A (CCK-A) receptor, a subtype of cholecystokinin (CCK) receptors in the brain . It exhibits high potency and selectivity for the CCK-A receptor, with IC50 values of 3.7 nM in guinea pig pancreas (CCK-A) and 4500 nM in cerebral cortex (CCK-B) in radioligand binding assays .
Cellular Effects
This compound has been shown to suppress food intake following central or peripheral administration . It has also been found to dampen Purkinje neuron pathology and associated deficits in motor performance in mouse models of spinocerebellar ataxias .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the CCK-A receptor, acting as a full agonist . This interaction triggers downstream signaling pathways that can influence various cellular processes, including food intake and neuronal function .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in both in vitro and in vivo settings
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce food intake and improve motor performance at certain dosages
Metabolic Pathways
Given its interaction with the CCK-A receptor, it may influence pathways related to food intake and neuronal function .
Transport and Distribution
Given its activity as a CCK-A receptor agonist, it is likely to be distributed to tissues where these receptors are expressed .
Subcellular Localization
As a CCK-A receptor agonist, it is likely to be localized to the cell membrane where these receptors are expressed .
准备方法
合成路线和反应条件: A-71623 是通过一系列肽偶联反应合成的。合成涉及将受保护的氨基酸依次添加到所需的肽链中。关键步骤包括:
- 保护氨基酸官能团,以防止不必要的副反应。
- 使用二环己基碳二亚胺 (DCC) 和 1-羟基苯并三唑 (HOBt) 等试剂偶联氨基酸。
- 脱保护氨基酸侧链和末端基团,得到最终的肽。
工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。该过程包括:
- 使用自动肽合成仪进行大规模肽合成。
- 使用高效液相色谱 (HPLC) 纯化合成的肽,以达到高纯度 (≥95%)。
- 冷冻干燥,以获得稳定的固体形式的最终产品 .
化学反应分析
反应类型: A-71623 主要发生肽键形成和断裂反应。该化合物在生理条件下稳定,不易发生氧化或还原反应。
常用试剂和条件:
偶联试剂: 二环己基碳二亚胺 (DCC),1-羟基苯并三唑 (HOBt)。
脱保护试剂: 三氟乙酸 (TFA),用于去除保护基团。
纯化: 高效液相色谱 (HPLC),用于达到高纯度。
相似化合物的比较
A-70874: Another selective CCK-A receptor agonist with similar properties but different potency and selectivity.
CCK-4: A peptide fragment of cholecystokinin used in research to study anxiety and panic disorders.
Uniqueness of A-71623: this compound stands out due to its high selectivity for the CCK-A receptor over the CCK-B receptor, with a 1200-fold selectivity difference . This makes it a valuable tool for studying the specific effects of CCK-A receptor activation without interference from CCK-B receptor activity.
属性
IUPAC Name |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-methylamino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-6-[(2-methylphenyl)carbamoylamino]hexanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H56N8O9/c1-27-15-9-11-19-31(27)50-42(59)46-22-14-13-21-33(39(56)49-35(25-37(53)54)41(58)52(5)36(38(45)55)23-28-16-7-6-8-17-28)48-40(57)34(51-43(60)61-44(2,3)4)24-29-26-47-32-20-12-10-18-30(29)32/h6-12,15-20,26,33-36,47H,13-14,21-25H2,1-5H3,(H2,45,55)(H,48,57)(H,49,56)(H,51,60)(H,53,54)(H2,46,50,59)/t33-,34-,35-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHCBYMGWWTGSO-ZYADHFCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCCCC(C(=O)NC(CC(=O)O)C(=O)N(C)C(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)NCCCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N(C)[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H56N8O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926728 | |
| Record name | N~2~-(2-{[2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-6-{[hydroxy(2-methylanilino)methylidene]amino}hexylidene)-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)-N-methyl-alpha-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
841.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130408-77-4 | |
| Record name | A 71623 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130408774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-(2-{[2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxy-3-(1H-indol-3-yl)propylidene]amino}-1-hydroxy-6-{[hydroxy(2-methylanilino)methylidene]amino}hexylidene)-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)-N-methyl-alpha-asparagine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70926728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


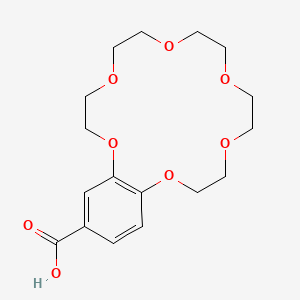
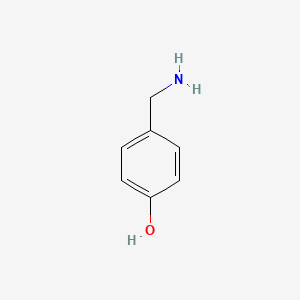
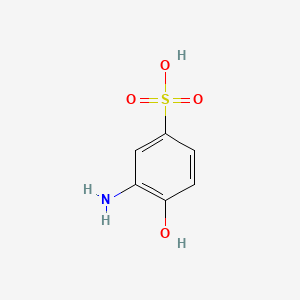
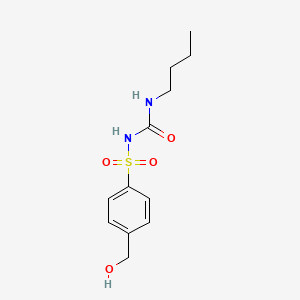
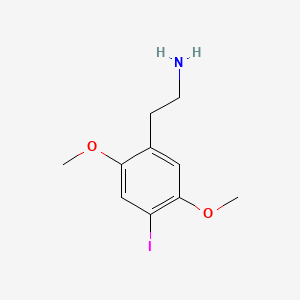

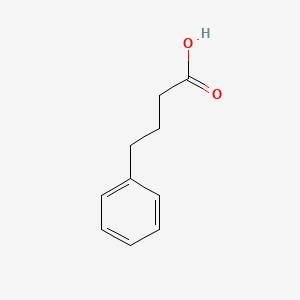
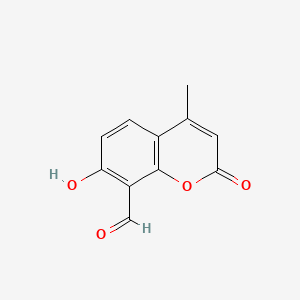
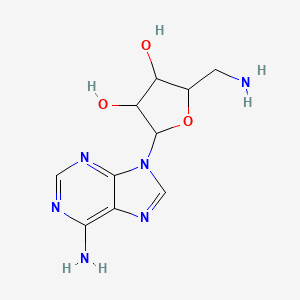
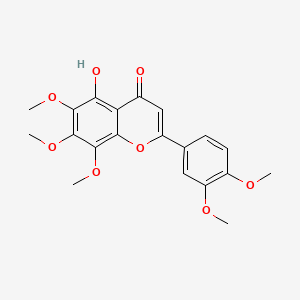
![(2S)-2-[[(4S)-4-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B1666345.png)
